

Stereochemistry and chemical structure of (-)-Epipinoresinol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Epipinoresinol*

Cat. No.: *B161446*

[Get Quote](#)

An In-depth Technical Guide to the Stereochemistry and Chemical Structure of (-)-**Epipinoresinol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-**Epipinoresinol** is a naturally occurring furofuran lignan found in a variety of plant species, including those from the *Carduus* and *Lonicera* genera.^{[1][2]} As a member of the lignan class of polyphenolic compounds, it has garnered significant scientific interest due to its diverse and promising pharmacological activities, which include antioxidant, anti-inflammatory, and neuroprotective properties.^{[3][4]} The biological efficacy of chiral molecules like (-)-**epipinoresinol** is intrinsically linked to their three-dimensional atomic arrangement.^[5] Therefore, a profound understanding of its specific stereochemistry and chemical structure is paramount for any research or drug development endeavor.

This technical guide provides a comprehensive exploration of the structural and stereochemical features of (-)-**epipinoresinol**. It is designed to serve as a resource for professionals in natural product chemistry and pharmacology, offering not just a description of the molecule's structure, but also an in-depth look at the analytical methodologies and rationale employed for its definitive characterization.

Chemical Structure and Core Moieties

(-)-**Epipinoresinol** possesses a molecular formula of $C_{20}H_{22}O_6$ and a molecular weight of approximately 358.4 g/mol .^{[4][6]} Its core structure is a furofuran ring system, specifically a tetrahydrofuro[3,4-c]furan. This central scaffold is substituted with two 4-hydroxy-3-methoxyphenyl groups, which are characteristic of many common lignans derived from the dimerization of coniferyl alcohol.^[7]

The systematic IUPAC name for (-)-**epipinoresinol** is 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol, which precisely defines both its connectivity and its absolute stereochemistry.^{[4][6]}

Key Chemical Identifiers

Identifier	Value	Reference
CAS Number	10061-38-8	[2] [4]
Molecular Formula	$C_{20}H_{22}O_6$	[4] [6]
IUPAC Name	4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol	[6]
SMILES	<chem>COc1ccccc1C2=C1C=C(C=C1)C=C2C3=C2C=C(C=C2)OC(=O)C3</chem>	[2]
InChI Key	<chem>HGXBRUKMWQGOIE-FQZPYLGXSA-N</chem>	[2] [4]

The Stereochemistry of (-)-Epipinoresinol

The defining feature of (-)-**epipinoresinol** is its stereochemistry. The furofuran core contains four chiral centers, leading to the possibility of multiple stereoisomers. The specific spatial arrangement of the substituents at these centers dictates the molecule's overall shape and, consequently, its interaction with chiral biological targets like enzymes and receptors.

The absolute configuration of **(-)-epipinoresinol** is (3R, 3aS, 6S, 6aS).^[6] It is a diastereomer of the more commonly known lignan, pinoresinol. The key stereochemical difference lies in the orientation of the substituent at one of the chiral centers, which distinguishes the "epi" form from pinoresinol.

Caption: 2D Chemical Structure of **(-)-Epipinoresinol** with highlighted stereochemistry.

Methodologies for Structural Elucidation

The definitive determination of **(-)-epipinoresinol**'s complex structure requires a combination of advanced spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like **(-)-epipinoresinol**, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. The relative stereochemistry can often be deduced from proton-proton coupling constants (J-values) and through-space correlations observed in a Nuclear Overhauser Effect (NOE) experiment.

Typical NMR Spectral Data: While exact chemical shifts vary with the solvent used, the following table compiles typical values for key structural features of **epipinoresinol**.^{[1][8]}

Atom Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Aromatic Protons	6.7 - 7.0	110 - 150
Benzylic Protons (H-2, H-6)	~4.8	~82
Furan Protons (H-3a, H-6a)	~3.1	~54
Methylene Protons (H-4, H-8)	3.8 - 4.2	~71
Methoxy Protons (-OCH ₃)	~3.9	~56

Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is critical for establishing the elemental composition of a molecule.^[1] By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula ($C_{20}H_{22}O_6$), which is the first step in structural elucidation after isolation. This technique validates the molecular weight and provides crucial evidence to support the structure proposed by NMR.

X-ray Crystallography

Trustworthiness: Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.^[9] The technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom in the crystal lattice can be determined.^[10] This provides an unambiguous, high-resolution picture of the molecule's conformation and the exact spatial arrangement at each chiral center, leaving no doubt as to its absolute configuration.

Circular Dichroism (CD) Spectroscopy

Expertise & Experience: Chiroptical methods like Circular Dichroism (CD) are vital for confirming the absolute configuration of a chiral molecule in solution.^[2] CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.^[11] Chiral molecules exhibit characteristic CD spectra, known as Cotton effects, which are mirror images for enantiomers.^[11] By comparing the experimental CD spectrum of an isolated natural product to that of a known standard or to a spectrum predicted by quantum chemical calculations, its absolute configuration can be confidently assigned. This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

Experimental Protocols

The following protocols outline the key workflows for the isolation and structural characterization of **(-)-epipinoresinol**.

Protocol 1: Isolation and Purification

This protocol is based on methodologies developed for isolating lignans from plant sources, such as *Carduus nutans* fruit.[\[1\]](#)

- Plant Material Preparation:

- Collect and air-dry the plant material (e.g., fruits).
 - Grind the dried material into a coarse powder.

- Initial Extraction:

- Perform a defatting step by macerating the powder in a non-polar solvent like n-hexane for 24 hours to remove lipids.[\[1\]](#)
 - Filter and discard the non-polar solvent.
 - Extract the defatted powder with a polar solvent (e.g., 80% methanol) at room temperature for 24-48 hours.
 - Filter the extract and concentrate it under reduced pressure to yield a crude extract.

- Purification by Centrifugal Partition Chromatography (CPC):

- Rationale: CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, which can lead to irreversible adsorption of the sample. It is highly effective for separating compounds in complex natural extracts.
 - Prepare a two-phase solvent system, for example, methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[\[1\]](#)
 - Dissolve the crude extract in a suitable volume of the solvent system.
 - Perform the separation using a CPC instrument, monitoring the eluent with a UV detector.
 - Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing (-)-**epipinoresinol**.

- Pool the pure fractions and evaporate the solvent to obtain purified **(-)-epipinoresinol**.

Protocol 2: Structural Elucidation Workflow

This workflow describes the logical process of identifying an unknown compound suspected to be **(-)-epipinoresinol** after its isolation.

Caption: A typical workflow for the complete structural elucidation of **(-)-epipinoresinol**.

Conclusion

The chemical structure and stereochemistry of **(-)-epipinoresinol** are well-defined, characterized by a furofuran core with a (3R, 3aS, 6S, 6aS) absolute configuration.^[6] Its definitive elucidation relies on a synergistic application of modern analytical techniques, including NMR spectroscopy, mass spectrometry, X-ray crystallography, and circular dichroism. For researchers in drug development and natural product chemistry, a thorough and rigorous structural characterization is the foundational step upon which all further investigation into the promising biological activities of this lignan must be built. The methodologies and insights provided in this guide offer a framework for the confident identification and study of **(-)-epipinoresinol** and related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]
- 8. Epipinoresinol | C₂₀H₂₂O₆ | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stereochemistry and chemical structure of (-)-Epipinoresinol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161446#stereochemistry-and-chemical-structure-of-epipinoresinol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com